

Erioside Administration in Animal Models of Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erioside*

Cat. No.: B3029706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erioside, a flavonoid glycoside also known as luteolin-7-O-glucoside, has garnered significant interest in preclinical research due to its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application across a spectrum of diseases. This document provides a comprehensive overview of the administration of **erioside** in various animal models of disease, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to serve as a practical guide for researchers designing and conducting *in vivo* studies with this promising natural compound.

Data Presentation: Erioside and Luteolin Administration in Animal Models

The following tables summarize the quantitative data from various studies investigating the effects of **erioside** (luteolin-7-O-glucoside) and its aglycone, luteolin, in different animal models of disease.

Disease Model	Animal Model	Compound	Dosage	Administration Route	Duration	Key Findings
Acute Liver Injury	ICR Mice	Luteolin-7-O-glucoside	50 mg/kg BW	Oral gavage	Daily for 3 weeks	Ameliorated sharp increases in serum AST, ALT, and TNF- α levels induced by GaN/LPS. [1]
Psoriasis-like Skin Lesions	BALB/c Mice	Luteolin	40 and 80 mg/kg/day	Topical application	Daily	Ameliorated psoriasis-like skin lesions and suppressed cutaneous infiltration of immune cells. [2]
Alcoholic Liver Disease	C57BL/6 Mice	Luteolin	50 mg/kg	Oral gavage	Daily	Ameliorated ethanol-induced hepatic steatosis and injury.
Hepatic Ischemia-Reperfusion Injury	BALB/c Mice	Luteolin	25 and 50 mg/kg	Intraperitoneal injection	Daily for 7 days (pre-treatment)	Decreased hepatocyte injury, downregulated inflammatory

ry factors, and inhibited apoptosis and autophagy. [3]

Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by A β 1–42.[4]

Attenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5]

Neuroprotection (Alzheimer's Disease Model)	Mice	Luteolin	80 mg/kg/day	Not specified	Two weeks	Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by A β 1–42.[4]
Metabolic Syndrome (NAFLD)	db/db Mice	Luteolin	20 and 100 mg/kg	Intragastric administration	8 weeks	Attenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of **erioside** (luteolin-7-O-glucoside) and luteolin in various animal models.

Acute Liver Injury Model

Objective: To evaluate the protective effect of **erioside** against chemically-induced acute liver injury.

Animal Model:

- Species: Mouse
- Strain: ICR
- Age: 6 weeks old
- Sex: Male

Induction of Liver Injury:

- Hepatitis is induced by an intraperitoneal injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 10 µg/kg body weight.[\[1\]](#)

Erioside Administration:

- Compound: Luteolin-7-O-glucoside (**Erioside**)
- Dosage: 50 mg/kg body weight[\[1\]](#)
- Vehicle: Not specified in the provided abstract. A common vehicle for oral gavage of flavonoids is a suspension in 0.5% carboxymethylcellulose (CMC).
- Route: Oral gavage[\[1\]](#)
- Frequency: Daily[\[1\]](#)
- Duration: 3 weeks prior to induction of liver injury[\[1\]](#)

Outcome Measures:

- Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
- Serum levels of tumor necrosis factor-alpha (TNF-α).
- Histopathological examination of liver tissue.

- Western blot analysis of inflammatory mediators (e.g., COX-2, NF-κB) and antioxidant enzymes (e.g., Nrf2).

Psoriasis-like Skin Inflammation Model

Objective: To assess the therapeutic potential of topical **erioside** on imiquimod-induced psoriasis-like skin lesions.

Animal Model:

- Species: Mouse
- Strain: BALB/c
- Sex: Female
- Age: 8-11 weeks
- Weight: 20-25 grams

Induction of Psoriasis:

- A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 5-7 consecutive days.[6]

Erioside Administration (as Luteolin):

- Compound: Luteolin (aglycone of **erioside**)
- Dosage: 40 mg/kg/day and 80 mg/kg/day[2]
- Vehicle: Not specified in the provided abstract. A common vehicle for topical application is a cream or ointment base.
- Route: Topical application to the affected skin area.[2]
- Frequency: Daily[2]
- Duration: Concurrent with imiquimod application.

Outcome Measures:

- Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and thickness.
- Histopathological analysis of skin biopsies for epidermal thickness (acanthosis) and immune cell infiltration.
- Immunohistochemical staining for markers of inflammation and cell proliferation (e.g., Ki-67, CD4+ cells).
- Measurement of inflammatory cytokines (e.g., IL-6, IL-17A, IL-23, TNF- α) in skin homogenates or serum.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of **erioside**.

Animal Model:

- Species: Rat or Mouse

Induction of Inflammation:

- A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.[7][8]

Erioside Administration:

- Compound: **Erioside**
- Dosage: To be determined based on dose-response studies. For reference, other anti-inflammatory compounds are tested at doses ranging from 1 to 30 mg/kg.[9]
- Vehicle: A suitable vehicle for intraperitoneal injection (e.g., saline, DMSO/saline mixture) or oral gavage (e.g., 0.5% CMC).
- Route: Intraperitoneal injection or oral gavage.
- Timing: Typically administered 30-60 minutes before carrageenan injection.[7]

Outcome Measures:

- Paw volume or thickness measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
- Calculation of the percentage of edema inhibition compared to the vehicle-treated control group.
- Measurement of inflammatory mediators (e.g., TNF- α , IL-1 β , PGE2) and oxidative stress markers (e.g., MDA) in the paw tissue.[9]

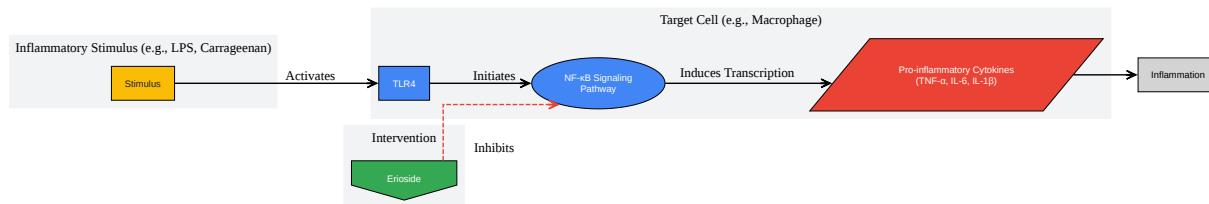
In Vivo Antioxidant Activity Assessment

Objective: To determine the in vivo antioxidant effects of **erioside** in a model of oxidative stress.

Animal Model:

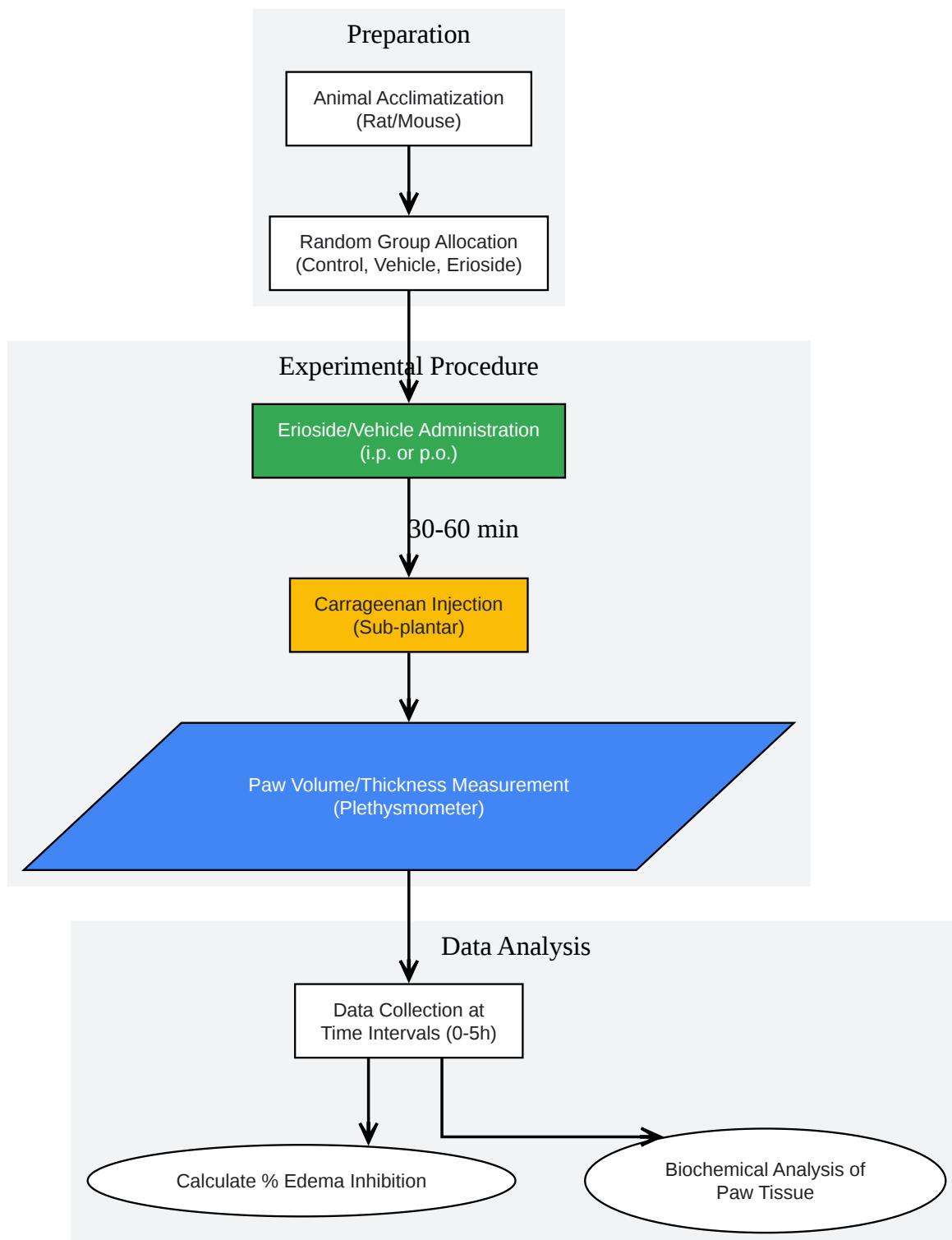
- Species: Rat or Mouse
- Induction of Oxidative Stress (Example): Administration of a pro-oxidant agent such as carbon tetrachloride (CCl4) or induction of a disease state associated with oxidative stress.

Erioside Administration:


- Compound: **Erioside** (Luteolin-7-O-glucoside)
- Dosage: Dose-dependent studies are recommended.
- Vehicle: Appropriate for the chosen administration route.
- Route: Oral gavage or intraperitoneal injection.
- Frequency and Duration: Dependent on the specific model of oxidative stress.

Outcome Measures:

- Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels in tissue homogenates (e.g., liver, brain) or serum.[10][11]


- Antioxidant Enzyme Activity: Assay for the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissue homogenates.[11][12][13]
- Reduced Glutathione (GSH) Levels: Quantification of GSH content in tissues.[12]

Visualization of Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory signaling pathway of **Erioside**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin Pretreatment Attenuates Hepatic Ischemia-Reperfusion Injury in Mice by Inhibiting Inflammation, Autophagy, and Apoptosis via the ERK/PPAR α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Potential Neuroprotective Effects of Luteolin against A β 1–42-Induced Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. inotiv.com [inotiv.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Associations between superoxide dismutase, malondialdehyde and all-cause mortality in older adults: a community-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superoxide dismutase, glutathione peroxidase, catalase, and lipid peroxidation in the major organs of the aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Erioside Administration in Animal Models of Disease: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029706#erioside-administration-in-animal-models-of-disease>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com